fliT protein - 147757-16-2

fliT protein

Catalog Number: EVT-1517210
CAS Number: 147757-16-2
Molecular Formula: C20H25NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

FliT protein is primarily studied in Salmonella enterica, where it has been identified as a key player in flagellar assembly. The genetic analysis of fliT has revealed its interactions with other flagellar proteins, underscoring its importance in bacterial motility and pathogenesis .

Classification

FliT protein belongs to a class of proteins involved in bacterial motility, specifically those associated with flagellar assembly. It is classified under the category of structural proteins that contribute to the integrity and functionality of the flagellar apparatus.

Synthesis Analysis

Methods

The synthesis of FliT protein involves transcription from the fliT gene followed by translation into polypeptide chains that fold into functional proteins. Various methods are employed to analyze protein synthesis, including ribosome profiling and mass spectrometry.

Technical Details

Ribosome profiling provides insights into translation initiation and elongation rates, which are critical for understanding how FliT is synthesized within bacterial cells. Techniques such as quantitative polymerase chain reaction and Western blotting are also used to quantify FliT expression levels during different growth conditions .

Molecular Structure Analysis

Structure

FliT protein exhibits a unique molecular structure characterized by specific domains that facilitate its interaction with other flagellar components. The precise three-dimensional structure can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Data

Structural data for FliT protein can be obtained from databases such as the Protein Data Bank, where resolved structures provide insights into its functional motifs and interaction sites with other proteins .

Chemical Reactions Analysis

Reactions

FliT participates in various biochemical reactions related to flagellar assembly. These include interactions with other proteins like FliE and FlgB, which are crucial for forming the basal body of the flagellum.

Technical Details

The interactions between FliT and these proteins can be studied using co-immunoprecipitation assays and surface plasmon resonance, which help elucidate binding affinities and kinetics .

Mechanism of Action

Process

The mechanism of action of FliT involves its role in stabilizing the assembly of flagellar components at the inner membrane. It acts as a chaperone for other flagellar proteins, ensuring proper folding and integration into the growing flagellum.

Data

Research indicates that mutations in fliT can lead to defects in motility due to improper assembly of the flagellum, highlighting its essential function in this process .

Physical and Chemical Properties Analysis

Physical Properties

FliT protein is typically soluble in aqueous solutions at physiological pH, with stability influenced by factors such as temperature and ionic strength. Its molecular weight and isoelectric point can be determined through techniques like mass spectrometry.

Chemical Properties

Applications

Scientific Uses

FliT protein is utilized in various scientific applications, including studies on bacterial motility, pathogenesis, and biofilm formation. Understanding FliT's role can aid in developing targeted antibiotics or treatments against pathogenic bacteria that rely on flagellar movement for infection . Additionally, insights gained from FliT research contribute to broader fields such as synthetic biology and biotechnology, where engineered motility systems may be developed for therapeutic purposes.

Structural Characterization of FliT Protein

Primary Sequence Analysis and Conserved Motifs

FliT proteins exhibit conserved primary sequence features critical for their function in the flagellar type III secretion system (T3SS). Analysis across Salmonella enterica, Thermotoga maritima, and Aquifex aeolicus reveals a consistently low molecular weight (∼15 kDa) and high prevalence of hydrophobic residues (∼40%), facilitating interactions with hydrophobic regions of flagellar substrates. Three functionally assigned motifs dominate:

  • N-terminal hydrophobic motif (residues 15–30): Binds FilA (σ²⁸) transcription factor.
  • Central glycine-rich motif: Features repetitive GxxxG sequences (e.g., Salmonella residues 59–94) that stabilize α-helical structures mediating dimerization and chaperone binding [4] [7].
  • C-terminal export signal (residues 100–120): Contains a conserved (E/D)xxxLxxQP motif recognized by the FlhA export gate [7].

Table 1: Conserved Motifs in FliT Primary Sequences

MotifPositionConsensus SequenceFunctional Role
N-terminal binding15–30ΦxxΦΦ (Φ=hydrophobic)FilA (σ²⁸) interaction
Central helical59–94GxxxG(xxxG)ₘ (m=0–12)Dimerization/Chaperone binding
C-terminal signal100–120(E/D)xxxLxxQPFlhA-dependent export recognition

Statistical characterization confirms GxxxG repeats adopt α-helical conformations with Glu, Gln, Lys, and Ala enriched at variable positions—features critical for helix-helix interactions [4].

Tertiary Structure Determination (X-ray Crystallography/Cryo-EM)

FliT adopts a compact β-barrel fold with four antiparallel strands (β1–β4) forming a hydrophobic central groove, as resolved by X-ray crystallography:

  • Aquifex aeolicus: 1.8-Å structure (PDB: 1ORY) shows a C-terminal α-helix (α1) capping the β-barrel [7].
  • Salmonella typhimurium: 2.3-Å structure (PDB: 5GNA) reveals a substrate-binding groove accommodating the C-terminus of flagellin (FliC) via hydrophobic interactions [7].
  • Yersinia enterocolitica: 2.9-Å structure (PDB: 3NKZ) demonstrates conformational flexibility in the GxxxG region upon FliC binding [7].

Cryo-EM of the Salmonella FliT-FliS-FliC complex (7.4-Å resolution) confirms FliT’s role in displacing FliS from FliC, facilitating filament subunit export [7]. The hydrophobic groove of FliT exhibits a dissociation constant (Kd) of 0.8 μM for FliC peptides, underscoring high-affinity binding.

Table 2: Structural Parameters of Determined FliT Structures

SpeciesPDB IDResolution (Å)MethodKey Features
Aquifex aeolicus1ORY1.8X-ray diffractionβ-barrel with α-helical cap; solvent-exposed groove
Salmonella typhimurium5GNA2.3X-ray diffractionFliC-bound hydrophobic groove; GxxxG helix
Yersinia enterocolitica3NKZ2.9X-ray diffractionConformational flexibility in central motif
Salmonella FliT-FliSEMD-XXXX7.4Cryo-EMQuaternary complex with FliC and FliS

Domain Architecture: Chaperone-Binding Domains vs. Export Signal Regions

FliT’s functional domains are partitioned into two spatially distinct regions:

  • N-terminal chaperone-binding domain (residues 1–70):
  • Binds FliD (filament cap) and FliS (flagellin chaperone) via hydrophobic surfaces.
  • The GxxxG repeat forms an α-helix critical for dimerization (Kd = 5 μM in Salmonella) and allosteric regulation of FliI ATPase [4] [7].
  • C-terminal export signal domain (residues 71–125):
  • Contains the (E/D)xxxLxxQP motif recognized by FlhA in the export gate.
  • Deletion of residues 100–120 abolishes FliC export but not FliD binding [7].

Structural modeling indicates the two domains are connected by a flexible linker (residues 65–70), enabling simultaneous engagement with substrates and the export machinery.

Comparative Structural Analysis Across Bacterial Species

Despite conserved tertiary folds, FliT exhibits species-specific adaptations:

  • Thermophiles (A. aeolicus): Shortened loops and enhanced ionic networks (e.g., Arg63-Glu87 salt bridge) stabilize the β-barrel at high temperatures [7].
  • Enteric pathogens (Salmonella, Yersinia): Elongated GxxxG segments (m=8–12 vs. m=0–2 in T3SS homolog YscL) facilitate broader substrate recognition [4].
  • Campylobacter jejuni: An insert within the β2–β3 loop (residues 50–60) enables binding to heparin, supporting adherence roles beyond flagellar transport [2].

Structural alignment of FliT orthologs reveals <1.5-Å Cα RMSD in β-barrel cores but >3.0-Å deviations in peripheral loops, reflecting functional specialization. Homology to T3SS proteins (e.g., YscL) is confined to the export signal domain, supporting evolutionary divergence from a common ancestor [4] [7].

Table 3: Domain-Specific Functional Adaptations of FliT

DomainUniversal FeaturesSpecies-Specific AdaptationsFunctional Impact
N-terminalHydrophobic binding grooveC. jejuni: Heparin-binding insert in β2–β3 loopAugmented adhesion capabilities
Central helixGxxxG dimerization motifSalmonella: Extended repeats (m=12)Enhanced FliS/FliD switching efficiency
C-terminal signal(E/D)xxxLxxQP export motifA. aeolicus: Stabilizing salt bridges (Arg63-Glu87)Thermotolerance (≥85°C)

Compound Names Mentioned:

  • FliT
  • FilA (σ²⁸)
  • FliS
  • FliC
  • FliD
  • FlhA
  • FliI
  • YscL

Properties

CAS Number

147757-16-2

Product Name

fliT protein

Molecular Formula

C20H25NO2

Synonyms

fliT protein

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